Product packaging for Phenyl vinyl sulfone(Cat. No.:CAS No. 5535-48-8)

Phenyl vinyl sulfone

Cat. No.: B105559
CAS No.: 5535-48-8
M. Wt: 168.21 g/mol
InChI Key: UJTPZISIAWDGFF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Significance in Modern Organic Synthesis

In the realm of organic synthesis, phenyl vinyl sulfone has established itself as a valuable building block for the construction of complex organic molecules. ontosight.aichemimpex.com Its utility stems from the electron-withdrawing nature of the phenylsulfonyl group, which activates the vinyl group for a variety of chemical transformations. This activation makes it an important raw material and intermediate in the synthesis of pharmaceuticals, agrochemicals, and dyestuffs. thermofisher.kr The compound's stability and compatibility with numerous functional groups allow for its integration into intricate molecular architectures. chemimpex.com

Role as a Versatile Electrophilic Building Block

The primary role of this compound in organic synthesis is that of a versatile electrophilic building block. orgsyn.orgthieme-connect.com The sulfone group strongly polarizes the carbon-carbon double bond of the vinyl moiety, rendering the β-carbon highly susceptible to attack by nucleophiles. This reactivity is most prominently featured in Michael addition reactions, where a wide range of nucleophiles, including enolates, amines, and thiols, can be added to the vinyl group. orgsyn.orgresearchgate.net This reactivity profile makes this compound an excellent Michael acceptor. orgsyn.org

Furthermore, this compound participates in cycloaddition reactions, acting as a moderately reactive dienophile in Diels-Alder reactions. orgsyn.orgacs.org This allows for the construction of six-membered rings, which are common structural motifs in many natural products and biologically active compounds. orgsyn.orgscientificlabs.ie The ability to engage in these fundamental carbon-carbon bond-forming reactions underscores its importance as a versatile reagent for synthetic chemists. orgsyn.orgsigmaaldrich.com

Interdisciplinary Relevance in Contemporary Chemistry and Biology

The applications of this compound extend beyond traditional organic synthesis and into various interdisciplinary fields. In medicinal chemistry, the vinyl sulfone motif is recognized as a "privileged structure" and has been incorporated into the design of numerous therapeutic agents. researchgate.netcolab.ws It serves as a key component in compounds with anticancer, anti-inflammatory, and neuroprotective properties. chemimpex.comresearchgate.nettandfonline.com For instance, it is a structural feature in the anticancer agent Rigosertib and the radioprotective agent Recilisib. researchgate.net The vinyl sulfone moiety can act as a covalent inhibitor of enzymes, particularly cysteine proteases, which are implicated in a variety of diseases. nih.govnih.gov

In materials science and polymer chemistry, this compound is utilized as a crosslinking agent and in the production of specialty polymers. chemimpex.comguidechem.com Its ability to participate in polymerization reactions allows for the creation of materials with enhanced thermal stability and chemical resistance. chemimpex.com It has also been used in the development of hydrogels and for surface modification to improve adhesion in coatings and adhesives. chemimpex.comnih.gov This broad utility in diverse areas such as drug discovery, polymer science, and bioconjugation highlights the significant and ongoing interdisciplinary relevance of this compound. chemimpex.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H8O2S B105559 Phenyl vinyl sulfone CAS No. 5535-48-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethenylsulfonylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8O2S/c1-2-11(9,10)8-6-4-3-5-7-8/h2-7H,1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJTPZISIAWDGFF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CS(=O)(=O)C1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50203903
Record name Phenyl vinyl sulfone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50203903
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5535-48-8
Record name Phenyl vinyl sulfone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5535-48-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Phenyl vinyl sulfone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005535488
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Phenyl vinyl sulfone
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=35394
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Phenyl vinyl sulfone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50203903
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Phenyl vinyl sulphone
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.024.446
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name PHENYL VINYL SULFONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/31973457VY
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthetic Methodologies for Phenyl Vinyl Sulfone

Established Synthetic Routes

Traditional methods for synthesizing phenyl vinyl sulfone typically involve multi-step processes, beginning with precursors that are modified to introduce the sulfone group and the vinyl moiety sequentially.

A common and direct precursor to this compound is phenyl vinyl sulfide (B99878). orgsyn.org The synthesis involves the oxidation of the sulfide to the corresponding sulfone. This transformation is a cornerstone of sulfone chemistry and can be achieved using various oxidizing agents. The choice of oxidant and reaction conditions can be tuned to selectively yield the sulfone, often proceeding through a phenyl vinyl sulfoxide (B87167) intermediate. orgsyn.org

One well-documented method employs 30% hydrogen peroxide in glacial acetic acid. The reaction mixture is heated to reflux to ensure the complete oxidation of the sulfide. google.com Another powerful oxidizing agent for this conversion is m-chloroperbenzoic acid (mCPBA). orgsyn.org This reaction is typically performed in a chlorinated solvent like dichloromethane (B109758) at low temperatures to control its exothermicity. orgsyn.org

Table 1: Comparison of Oxidation Methods for Phenyl Vinyl Sulfide
Oxidizing AgentSolventConditionsYieldReference
Hydrogen Peroxide (30%)Glacial Acetic AcidReflux, 20 min74–78% orgsyn.org
m-Chloroperbenzoic acid (mCPBA)Dichloromethane-78°C to room temp, 1 hrNot specified for sulfone, but used for sulfoxide synthesis orgsyn.org

Another classical and widely used approach is the dehydrochlorination of 2-chloroethyl phenyl sulfone. google.comgoogle.com This method involves an elimination reaction where a base is used to remove a proton from the carbon alpha to the sulfonyl group and a chloride ion from the beta carbon, forming the carbon-carbon double bond of the vinyl group.

The precursor, 2-chloroethyl phenyl sulfone, is itself synthesized by the oxidation of 2-chloroethyl phenyl sulfide. google.com The elimination step can be carried out using various bases. Traditional protocols have employed aqueous sodium hydroxide, where the sulfone is slurried and stirred until the reaction is complete. google.com However, this method can sometimes lead to side reactions.

An improved procedure utilizes diisopropylamine (B44863) as the base in an aprotic solvent such as tetrahydrofuran (B95107) (THF) or ethyl acetate (B1210297). google.com This modification has been shown to significantly reduce the formation of polymeric impurities, leading to a purer product that requires simpler workup procedures and avoids harsh purification steps like distillation or crystallization. google.com

Table 2: Elimination Reaction Conditions for this compound Synthesis
PrecursorBaseSolventTemperatureKey FindingsReference
2-Chloroethyl phenyl sulfoneSodium Hydroxide (20% aq.)Water34–39°CEffective, traditional method. google.com
2-Chloroethyl phenyl sulfoneTriethylamine (B128534)Not specifiedNot specifiedA known base for this transformation. google.com
2-Chloroethyl phenyl sulfoneDiisopropylamineTHF, Ethyl Acetate, etc.-10 to 25°C (preferred)Improved method, reduces polymer formation, high purity product. google.com

Oxidation of Phenyl Vinyl Sulfide Precursors

Modern and Improved Synthesis Approaches

Recent advancements in organic synthesis have led to the development of more direct and efficient methods for preparing this compound and its derivatives. These modern strategies often involve catalytic processes that can be more atom-economical and environmentally benign.

Direct sulfonylation methods aim to construct the vinyl sulfone moiety in a single step from simple alkenes or alkynes. These reactions typically involve the addition of a phenylsulfonyl group and another atom or group across the multiple bond.

Copper-catalyzed reactions have proven effective for the sulfonylation of both alkenes and alkynes using sodium sulfinates as the sulfonyl source under oxidative conditions. researchgate.net For example, the reaction of alkenes with sodium sulfinates in the presence of a copper catalyst can stereoselectively produce (E)-alkenyl sulfones. researchgate.netorganic-chemistry.org Similarly, nickel-catalyzed direct sulfonylation of alkenes with sulfonyl chlorides has been developed, offering a broad substrate scope and good functional group tolerance. organic-chemistry.org

The direct halosulfonylation of alkynes is another important strategy, yielding β-halovinyl sulfones which are versatile intermediates. scispace.comrsc.org These reactions can be catalyzed by copper or iron salts, using sulfonyl chlorides or sulfonyl hydrazides as the sulfonyl source and a halide source. rsc.org

Table 3: Examples of Direct Sulfonylation Reactions
Substrate TypeSulfonyl SourceCatalyst/ReagentsProduct TypeReference
Alkenes/AlkynesSodium SulfinatesCu-catalyst, Oxidant (O₂)(E)-Alkenyl sulfones researchgate.netorganic-chemistry.org
Unactivated Alkenes/StyrenesSulfonyl ChloridesNi-catalyst, LigandVinyl sulfones organic-chemistry.org
Terminal AlkynesSulfonyl HydrazidesFeBr₃, TBHP(E)-β-bromovinyl sulfones rsc.org

Decarboxylative coupling has emerged as a powerful strategy for forming C-S bonds. In this context, α,β-unsaturated carboxylic acids, such as cinnamic acids, react with a sulfonyl source, losing carbon dioxide to form a vinyl sulfone. This approach is attractive as α,β-unsaturated carboxylic acids are readily available.

Several catalytic systems have been developed for this transformation. A copper-catalyzed aerobic decarboxylative sulfonylation of alkenyl carboxylic acids with sodium sulfinates provides a stereoselective route to (E)-alkenyl sulfones. organic-chemistry.orgnih.gov This reaction is believed to proceed through a radical pathway. nih.gov Metal-free versions have also been reported, for instance, a room temperature decarboxylative cross-coupling between cinnamic acids and arylsulfonyl hydrazides. researchgate.net Additionally, visible-light-induced decarboxylative sulfonylation offers a mild and green alternative that operates under photocatalyst- and oxidant-free conditions. organic-chemistry.orgresearchgate.net

Table 4: Decarboxylative Sulfonylation Approaches to Vinyl Sulfones
Unsaturated AcidSulfonyl SourceConditionsKey FeatureReference
Alkenyl Carboxylic AcidsSodium SulfinatesCu-catalyst, Air (O₂)Stereoselective for (E)-isomer organic-chemistry.orgnih.gov
Cinnamic AcidsArylsulfonyl HydrazidesRoom TemperatureMetal-free researchgate.net
Cinnamic AcidsAryl Sulfonate Phenol EstersVisible LightPhotocatalyst- and oxidant-free organic-chemistry.org
Phenylpropiolic AcidsSodium SulfinatesPhosphoric Acid mediatedEnvironmentally friendly organic-chemistry.org

The drive towards more sustainable chemistry has spurred the development of metal-free catalytic systems for vinyl sulfone synthesis. These methods avoid the cost, toxicity, and contamination issues associated with residual metals.

An efficient, catalyst-free synthesis has been developed using commercially available sulfinic acid sodium salts and dibromides in DMF at 80°C. organic-chemistry.org Another metal-free approach involves the I₂O₅-mediated direct oxidative coupling of aromatic alkenes with thiols, which provides (E)-vinyl sulfones with excellent regioselectivity. organic-chemistry.org

Photocatalysis using visible light has become a prominent metal-free strategy. Organic dyes like Eosin Y can catalyze the formation of vinyl sulfones from sulfinate salts and styrenes. beilstein-journals.org These reactions often proceed via radical intermediates generated by the photoexcited catalyst. beilstein-journals.org A novel approach involves a visible-light-induced, photocatalyst-free reaction between vinyl bromides and sodium sulfinates, assisted by halogen-bonding. organic-chemistry.org

Control of Polymerization during Synthesis

The synthesis of this compound, a valuable monomer and reagent in organic chemistry, is often complicated by its propensity to undergo polymerization under the reaction conditions. Effective control over this undesired side reaction is crucial for achieving high yields and purity of the final product. Research has focused on modifying synthetic methodologies to minimize the formation of polymeric byproducts.

A significant advancement in controlling the polymerization of this compound during its synthesis involves the strategic choice of base and solvent system. Traditional methods for preparing this compound often involve the dehydrochlorination of 2-chloroethyl phenyl sulfone using bases like triethylamine or sodium hydroxide. However, these conditions can promote polymerization, leading to lower yields and difficult purification.

An improved process has been developed that effectively suppresses polymerization by utilizing a specific amine base in a nonprotonic solvent. google.com This method involves the reaction of 2-chloroethyl phenyl sulfone with diisopropylamine. The use of diisopropylamine as the base has been shown to significantly reduce the formation of polymeric impurities. google.com This improved control over the reaction leads to a higher purity of the crude product, simplifying the workup and avoiding the need for extensive purification steps like distillation or crystallization. google.com

The reaction conditions are critical for the successful control of polymerization. The process is typically carried out at temperatures ranging from -30 °C to 70 °C, with a preferred range of -10 °C to 25 °C. google.com The choice of a nonprotonic solvent is also a key factor. Solvents such as ethyl acetate, dimethyl formamide (B127407) (DMF), tetrahydrofuran (THF), dioxane, toluene (B28343), and ether are suitable, with ethyl acetate being a preferred option. google.com By carefully controlling these parameters, the polymerization of the final product is effectively managed, resulting in a higher quality product and a more environmentally friendly process due to the reduction of difficult-to-treat solid waste. google.com

The table below summarizes the key parameters of this improved synthetic method for controlling polymerization.

Table 1: Reaction Parameters for Controlled Synthesis of this compound

Parameter Condition Benefit
Starting Material 2-Chloroethyl phenyl sulfone Precursor for dehydrochlorination
Base Diisopropylamine Significantly reduces polymerization
Solvent Nonprotonic (e.g., Ethyl Acetate) Provides a suitable reaction medium

| Temperature | -10 °C to 25 °C (preferred) | Optimizes reaction rate while minimizing side reactions |

Reactivity Profiles and Mechanistic Investigations of Phenyl Vinyl Sulfone

Nucleophilic Addition Reactions (Michael Additions)

The core of phenyl vinyl sulfone's reactivity lies in its participation in nucleophilic addition reactions, most notably the Michael addition. This reaction involves the addition of a nucleophile (the Michael donor) to the β-carbon of the α,β-unsaturated system of PVS (the Michael acceptor).

General Principles of Michael Acceptor Character

The potent Michael acceptor character of this compound is a direct consequence of its electronic structure. The sulfonyl group (-SO₂Ph) is a powerful electron-withdrawing group, which significantly polarizes the carbon-carbon double bond. This polarization renders the β-carbon electron-deficient and, therefore, highly susceptible to attack by nucleophiles. The reaction proceeds via the formation of a resonance-stabilized enolate or carbanionic intermediate, which is subsequently protonated to yield the final adduct. The general mechanism involves the 1,4-addition of a nucleophile to the activated alkene, a process that is thermodynamically favorable due to the formation of a stable single bond. The synthetic utility of PVS as a Michael acceptor is broad, encompassing reactions with a diverse range of both carbon- and heteroatom-based nucleophiles. orgsyn.orgwikipedia.org

Reaction with Carbon-Based Nucleophiles (e.g., Enolate Anions, Organometallics)

This compound readily reacts with various carbon-based nucleophiles, providing a reliable method for the formation of new carbon-carbon bonds. These reactions are fundamental in synthetic organic chemistry for the construction of complex molecular frameworks.

Enolate Anions: Enolates, generated from carbonyl compounds, are classic Michael donors. The reaction of lithium enolates of ketones with phenyl vinyl sulfoxide (B87167), a close relative of PVS, has been shown to yield bicyclo[n.2.0]alkan-1-ols after an intramolecular cyclization of the initial Michael adduct. chemicalbook.com For instance, the lithium enolate of cyclohexanone (B45756) reacts with phenyl vinyl sulfoxide at low temperatures. rsc.org Similarly, the reaction of α-substituted α-cyanoacetates with this compound, catalyzed by cinchona alkaloid derivatives, proceeds with high enantioselectivity to furnish adducts with an all-carbon quaternary stereocenter. nih.gov

Organometallics: A variety of organometallic reagents, including Grignard reagents and organocuprates, undergo conjugate addition to α,β-unsaturated sulfones. While Grignard reagents and organolithiums can sometimes lead to direct 1,2-addition to the sulfonyl group, organocuprates (Gilman reagents) are particularly effective for 1,4-conjugate addition. scribd.comtandfonline.com The use of organozinc reagents in the presence of copper catalysts has also been reported for the enantioselective conjugate addition to α,β-unsaturated sulfones, although this compound itself can be less reactive under these conditions compared to other sulfones. nih.gov

Table 1: Reaction of this compound with Carbon-Based Nucleophiles

NucleophileCatalyst/ConditionsProduct TypeYield (%)Enantiomeric Excess (ee, %)Reference
α-Phenyl α-cyanoacetateCinchona alkaloid derivative (Q-5c)1,4-Adduct with quaternary center9687 nih.gov
α-Allyl-α-cyanoacetateCinchona alkaloid derivative (Q-5c)1,4-Adduct with quaternary center17 (conversion)86 nih.gov
3-AlkyloxindolesPentanidium (Phase-transfer catalyst)3,3-Dialkyl-substituted oxindole72-9980-99 researchgate.net
Allyl phenyl sulfoneElectrogenerated baseBis-adduct90-94N/A researchgate.net
Aryl zinc reagentsNickel catalystArylated piperidines (from a derivative)GoodN/A nih.gov

Thiol-Mediated Additions

The reaction of this compound with thiols is a particularly well-studied and significant aspect of its reactivity. This reaction is highly efficient and forms the basis for many of its applications in bioconjugation and as a covalent inhibitor of enzymes.

The addition of thiols to this compound is a rapid and highly regioselective process. The reaction follows a Michael-type addition mechanism, where the thiolate anion acts as the nucleophile and attacks the β-carbon of the vinyl group. This reaction is generally much faster than the competing aza-Michael addition (with amines) under physiological pH conditions. epfl.ch The kinetics of these additions can be influenced by the nature of the thiol, the solvent, and the presence of catalysts. For instance, the second-order rate constants for the inhibition of cysteine proteases by peptidyl vinyl sulfones are consistently high, often exceeding 10⁴ M⁻¹s⁻¹. nih.gov

Table 2: Kinetic Data for Thiol Additions to Vinyl Sulfones

ThiolVinyl Sulfone DerivativeConditionsSecond-Order Rate Constant (k_ass, M⁻¹s⁻¹)Reference
Papain (Cysteine Protease)α,β-Unsaturated Phenyl Sulfone-<60 google.com
Falcipain-2 (Cysteine Protease)Peptidyl this compound->10⁴ nih.gov
Falcipain-3 (Cysteine Protease)Peptidyl this compound->10⁴ nih.gov
Glutathione (GSH)Vinyl Sulfone on SAMpH 7.50.057 min⁻¹ (pseudo-first order) researchgate.net

The high reactivity of this compound towards thiols makes it an excellent electrophilic "warhead" for the covalent modification of proteins, specifically targeting cysteine residues. The thiol group of a cysteine residue, in its deprotonated thiolate form, readily attacks the vinyl sulfone to form a stable thioether linkage. This irreversible covalent bond formation is the basis for the inhibitory activity of many vinyl sulfone-based drugs against cysteine proteases, such as the falcipains in Plasmodium falciparum. nih.gov The specificity for cysteine over other nucleophilic residues like lysine (B10760008) is generally high under physiological conditions. thno.org

While the reaction of simple vinyl sulfones with thiols is typically considered irreversible, the reactivity can be modulated to achieve reversible covalent interactions. This modulation is of significant interest in drug design, as it can lead to inhibitors with prolonged target engagement without permanent modification, potentially reducing off-target effects. The reversibility of the Michael addition is influenced by the thermodynamics of the reaction. By introducing substituents on the vinyl sulfone that can stabilize the starting material or destabilize the adduct, the reaction can be shifted towards equilibrium. For example, quantum-chemical calculations have shown that substitution at the α- and β-positions of the vinyl group can alter the reaction energy, making the addition less exothermic and thus more reversible. rsc.orgmdpi.com The presence of an additional electron-withdrawing group at the α-position can lower the activation energy for thiol addition but also make the reaction less thermodynamically favorable, promoting reversibility.

Table 3: Modulation of Thiol Reactivity in Substituted Vinyl Sulfones

Vinyl Sulfone Substituent (α-position)ThiolObserved ReactivityKey FactorReference
HCysteine ProteaseIrreversibleStrongly exothermic reaction
CNMethylthiolPotentially reversiblePositive reaction energy for competing pathways rsc.org
-GlycineReversible (Aza-Michael)Equilibrium at higher pH prolynxinc.com
-β-mercaptoethanolReversibleEquilibrium constant influenced by substituents nih.gov
Covalent Adduct Formation with Biological Thiols (e.g., Cysteine Residues)

Asymmetric Michael Additions

This compound is a prominent Michael acceptor, readily participating in conjugate addition reactions. The electron-withdrawing nature of the phenylsulfonyl group activates the vinyl moiety, making it susceptible to nucleophilic attack. In the realm of asymmetric synthesis, this reactivity has been harnessed to create chiral molecules with high enantioselectivity.

Organocatalytic Systems (e.g., Cinchona Alkaloid-Derived Catalysts)

Cinchona alkaloid-derived organocatalysts have proven highly effective in promoting asymmetric Michael additions to this compound. acs.orgrsc.orgnih.govsciencevision.org These bifunctional catalysts typically possess both a basic tertiary amine (the quinuclidine (B89598) nitrogen) to deprotonate the nucleophile and a hydrogen-bond-donating group (like a thiourea (B124793) or urea (B33335) moiety) to activate the electrophile (this compound). scispace.com

For instance, the conjugate addition of α-aryl α-cyanoacetates to this compound proceeds smoothly in the presence of various cinchona alkaloid derivatives. nih.gov The enantioselectivity of this reaction is highly dependent on the specific structure of the catalyst. Similarly, the asymmetric addition of ketones to this compound has been successfully catalyzed by a cinchona alkaloid-derived primary amine. rsc.org

Thiourea-based bifunctional catalysts derived from cinchona alkaloids are particularly noteworthy. acs.orgsciencevision.org They have been successfully employed in the asymmetric conjugate addition of nitroalkanes to this compound, providing the Michael adducts with good enantioselectivity. acs.org This methodology offers a novel route to access α-alkylated chiral amines after desulfonation. acs.org Furthermore, cinchona alkaloid-derived tertiary amine-thioureas have been shown to catalyze the asymmetric Michael reaction of α-substituted nitrophosphonates to this compound, yielding α,α-disubstituted nitrophosphonates in very good yields and with excellent enantiomeric excesses. thieme-connect.comthieme-connect.com

The proposed mechanism for these organocatalytic reactions involves a dual activation. The basic amine on the catalyst deprotonates the nucleophile, increasing its reactivity. Simultaneously, the thiourea or urea moiety of the catalyst forms hydrogen bonds with the sulfone group of this compound, enhancing its electrophilicity and providing a chiral environment to control the stereochemical outcome of the addition. scispace.commdpi.com

Enantioselectivity in α,α-Disubstituted Nitrophosphonate Formation

The asymmetric Michael addition of α-substituted nitrophosphonates to this compound is a powerful method for the synthesis of α,α-disubstituted nitrophosphonates, which are valuable precursors to α-aminophosphonic acids containing a quaternary α-carbon center. thieme-connect.com This reaction has been effectively catalyzed by cinchona alkaloid-derived tertiary amine-thiourea organocatalysts. thieme-connect.comthieme-connect.com

In a study by Lu and Chen, a variety of α-substituted nitrophosphonates were reacted with this compound in the presence of a cinchona alkaloid-derived thiourea catalyst. thieme-connect.com The reaction afforded the corresponding α,α-disubstituted nitrophosphonates in high yields and with excellent enantioselectivities. thieme-connect.comthieme-connect.com

For example, the reaction of diethyl (1-nitroethyl)phosphonate with this compound, catalyzed by a quinine-derived thiourea, produced the corresponding Michael adduct with high yield and enantiomeric excess (ee). The specific catalyst and reaction conditions play a crucial role in achieving high stereocontrol.

Catalyst TypeNucleophileYield (%)ee (%)Reference
Quinine-derived thioureaDiethyl (1-nitroethyl)phosphonate9596 thieme-connect.com
Quinidine-derived thioureaDiethyl (1-nitropropyl)phosphonate9294 thieme-connect.com
Quinine-squaramideDiethyl (nitromethyl)phosphonate9798 researchgate.net

Namboothiri and Lu have also reported the use of a quinine-squaramide catalyst for the conjugate addition of α-nitrophosphonates to aryl vinyl sulfones, achieving high yields (85–99%) and excellent enantioselectivities (90–98% ee). mdpi.comresearchgate.net The proposed transition state involves a dual hydrogen-bonding interaction between the squaramide moiety of the catalyst and the sulfone oxygen atoms of the this compound, while the basic tertiary amine of the catalyst activates the nitrophosphonate nucleophile. mdpi.com

Intramolecular Michael Addition Processes

The Michael acceptor capability of the this compound moiety can be utilized in intramolecular reactions to construct cyclic structures. This strategy is particularly useful for the synthesis of various heterocyclic compounds.

One notable application is the synthesis of chromane (B1220400) derivatives. nih.gov Phenol derivatives containing an α,β-unsaturated ketone or thioester can undergo an intramolecular oxa-Michael addition, catalyzed by bifunctional organocatalysts like cinchona-alkaloid-ureas, to yield optically active 2-substituted chromans in high yields. nih.gov While this specific example doesn't use a vinyl sulfone, the principle is directly applicable. For instance, a salicylaldehyde (B1680747) derivative could be reacted with a compound to introduce a side chain terminating in a this compound group. Subsequent base-catalyzed intramolecular oxa-Michael addition of the phenolic hydroxyl group onto the vinyl sulfone would lead to the formation of a chromane ring system. mdpi.com

In a related process, a tandem Knoevenagel condensation/oxa-Michael addition protocol has been developed for the synthesis of 3-sulfonyl-2-sulfonylmethyl-2H-chromenes. mdpi.commdpi.com Although this compound itself was found to be a poor substrate for direct oxa-Michael addition with salicylaldehyde under the tested conditions, the reactivity principle underpins the cyclization step of the tandem reaction. mdpi.com

Domino Aza-Michael Addition Sequences

Domino reactions involving an aza-Michael addition to this compound provide an efficient pathway for the synthesis of complex nitrogen-containing heterocycles. ub.edu These sequences often combine an initial intermolecular aza-Michael addition with subsequent intramolecular reactions. chim.itconicet.gov.ar

A powerful example is the three-step domino aza-Michael addition/α-arylation/Michael addition process for the synthesis of highly functionalized tetrahydroisoquinolines. ub.educhim.it This reaction starts with an N-alkyl-2-iodobenzylamine, which first undergoes an aza-Michael addition to this compound. The resulting intermediate then undergoes a palladium-catalyzed intramolecular α-arylation of the newly formed sulfone, followed by a second Michael addition to another equivalent of this compound. ub.edu This domino process allows for the rapid construction of molecular complexity from simple starting materials. ub.educhim.it The success of this domino reaction with vinyl sulfones is notable, as similar processes with acrylates often fail due to the competing Heck reaction. ub.edu

Similarly, a four-step domino process starting from 2-iodoanilines has been developed to synthesize 3-[2-(phenylsulfonyl)ethyl]indoles. conicet.gov.ar This sequence involves an aza-Michael addition, an intramolecular palladium-catalyzed α-arylation of a sulfone, a second Michael addition, and a final β-elimination step. conicet.gov.ar

The intramolecular aza-Michael reaction itself is a key step in the formation of nitrogen heterocycles. rsc.org For instance, the cyclization of adducts formed from the aza-Morita–Baylis–Hillman reaction of aldimines with 1-(p-toluenesulfonyl)-1,3-butadiene occurs via an intramolecular conjugate addition to afford functionalized piperidines. acs.org

Cycloaddition Reactions

This compound is a moderately reactive dienophile in cycloaddition reactions, particularly in Diels-Alder reactions, due to the electron-withdrawing sulfonyl group that lowers the energy of the LUMO of the double bond. orgsyn.orgsinica.edu.tw

Diels-Alder Reactions (Dienophile Applications)

In Diels-Alder reactions, this compound serves as a useful dienophile, reacting with a variety of dienes to form cyclohexene (B86901) derivatives. orgsyn.orgsigmaaldrich.comscientificlabs.ie This reactivity makes it a valuable synthetic equivalent for acetylene, as the phenylsulfonyl group can be reductively removed after the cycloaddition. orgsyn.orgsinica.edu.tworegonstate.edu

For example, this compound readily undergoes cycloaddition with Danishefsky's diene (1-methoxy-3-trimethylsilyloxy-1,3-butadiene). orgsyn.org This reaction is the first step in a protocol for the regiospecific γ-alkylation of 2-cyclohexenones. orgsyn.org It has also been employed in reactions with pyrones to synthesize highly substituted phenols and benzenes, although these reactions can require high temperatures. oregonstate.edu

The versatility of this compound as a dienophile is further demonstrated in its use as an ethylene (B1197577) equivalent in total synthesis. ucla.edu While the direct cycloaddition of ethylene can be challenging, using this compound followed by reductive desulfonation provides a more practical alternative. ucla.eduwikipedia.org

DieneDienophileProduct TypeReference
Danishefsky's dieneThis compoundSubstituted cyclohexene orgsyn.org
2,3-Dimethyl-1,3-butadieneThis compoundSubstituted cyclohexene sigmaaldrich.com
Cyclopentadiene (B3395910)This compoundBicyclic adduct orgsyn.org
PyroneThis compoundSubstituted benzene (B151609) (after retro-Diels-Alder) oregonstate.edu
Reactivity with Conjugated Dienes (e.g., Cyclopentadiene, Furan (B31954), Danishefsky's Diene)

[3+2] Cycloaddition Reactions (e.g., with Azomethine Ylides)

This compound is an effective dipolarophile in [3+2] cycloaddition reactions, particularly with azomethine ylides, leading to the formation of highly functionalized five-membered heterocyclic compounds like pyrrolidines. mdpi.comrsc.org These structures are of significant interest due to their prevalence in biologically active molecules. mdpi.com

The reaction between an azomethine ylide, for instance, one generated from isatin (B1672199) and L-proline, and this compound has been studied using Molecular Electron Density Theory (MEDT). mdpi.com These studies indicate that the azomethine ylide acts as a strong nucleophile, while the this compound is a potent electrophile, suggesting a highly polar reaction with a low activation energy. mdpi.com The regioselectivity of the cycloaddition is determined by the electronic character of the reactants, with the most nucleophilic center of the azomethine ylide attacking the most electrophilic center of the this compound. mdpi.com The use of chiral catalysts, such as copper(I) complexes, can induce high levels of enantioselectivity in these reactions, affording enantioenriched pyrrolidines. rsc.orgresearchgate.net The resulting cycloadducts can be further transformed, for example, through reductive desulfonylation, to yield cis-2,5-disubstituted pyrrolidines of high enantiopurity. researchgate.net

Radical Addition Reactions

The electron-deficient nature of the double bond in this compound also makes it a good acceptor for radical species.

Alkyl radicals can add to this compound in a process known as reductive addition. oup.comoup.com For instance, alkyl radicals generated from the photolysis of (diacyloxyiodo)benzenes readily add to this compound. oup.com In the presence of a suitable hydrogen donor, such as 1,4-cyclohexadiene (B1204751), 1,3-dioxolane, or triethylsilane, the intermediate radical is trapped to yield a 2-alkylethyl phenyl sulfone. oup.comoup.com Among these hydrogen donors, 1,4-cyclohexadiene has been reported to be the most effective. oup.comoup.com This method is applicable to radicals derived from tertiary, secondary, and primary carboxylic acids. oup.com This reaction has also been explored in the context of photoredox catalysis, where photogenerated ketyl radicals add to this compound in a formal Michael addition reaction. rsc.org

Reductive Addition of Alkyl Radicals to this compound
Radical SourceHydrogen DonorProductReference
(Diacyloxyiodo)benzene (photolysis)1,4-Cyclohexadiene, 1,3-Dioxolane, Triethylsilane2-Alkylethyl phenyl sulfone oup.comoup.com
Photogenerated Ketyl RadicalsNot explicitly stated (likely solvent or other reaction component)Formal Michael addition product rsc.org

Metal-Catalyzed Transformations

This compound also participates in metal-catalyzed reactions, expanding its synthetic utility.

This compound has been successfully employed as a substrate in ruthenium-catalyzed olefin metathesis reactions. wikipedia.orgharvard.edu While early generation Grubbs catalysts were often incompatible with electron-deficient olefins, the more active second-generation Grubbs catalysts have been shown to facilitate the cross-metathesis of this compound with various terminal olefins. uwindsor.caresearchgate.net This reaction provides a direct method for the formation of new carbon-carbon double bonds and the synthesis of substituted vinyl sulfones. For example, the cross-metathesis of an alkene with this compound was used to introduce an electron-withdrawing group to enhance the reactivity of the double bond in a subsequent intramolecular [3+2] cycloaddition. mdpi.comnih.gov

Palladium-Catalyzed α-Arylation of β-Aminosulfones

The palladium-catalyzed α-arylation of sulfones has emerged as a significant method for constructing carbon-carbon bonds in organic synthesis. nih.gov This transformation involves the coupling of an enolate, generated from the sulfone in the presence of a base, with an aryl halide, facilitated by a palladium catalyst. nih.gov The mechanism is generally understood to proceed through a catalytic cycle involving oxidative addition of the aryl halide to a Pd(0) species, formation of a palladium enolate, and subsequent reductive elimination to yield the α-arylated product and regenerate the catalyst. nih.govmdpi.comchemrxiv.org

In the specific context of β-aminosulfones, intramolecular palladium-catalyzed α-arylation serves as a powerful tool for synthesizing nitrogen-containing heterocyclic structures, such as tetrahydroisoquinolines. ub.eduorgsyn.org Research into the intramolecular α-arylation of β-(2-iodobenzylamino) sulfones has provided detailed insights into the requisite reaction conditions. The choice of ligand, base, and solvent is critical for achieving high yields and minimizing side reactions. ub.edu

A significant challenge in this reaction is the potential for retro-Michael degradation of the β-aminosulfone starting material, which can lead to the formation of this compound as a byproduct. ub.edu This side reaction is particularly prevalent with strong bases like lithium tert-butoxide (LiOtBu) or lithium bis(trimethylsilyl)amide (LiN(SiMe₃)₂), which are typically used for the α-arylation of unactivated sulfones. ub.edu Consequently, optimization studies have focused on milder bases and specific ligand/solvent combinations to favor the desired cyclization. ub.edu

For instance, studies on a model substrate, a phenyl sulfone derivative, revealed that a combination of a palladium catalyst, a suitable ligand, and a specific base and solvent system is crucial for success. The use of ligands like Xantphos in solvents such as tetrahydrofuran (B95107) (THF) or toluene (B28343) with potassium phosphate (B84403) (K₃PO₄) as the base has proven effective, affording the desired tetrahydroisoquinoline product in high yields. ub.edu The reaction is sensitive to the substrate structure, with phenyl sulfones generally providing better results than methyl sulfones due to the higher acidity of their α-C-H bonds. ub.edu

Table 1: Optimization of Intramolecular α-Arylation of a β-Aminosulfone

Entry Catalyst/Ligand Base Solvent Temperature (°C) Yield (%)
1 Pd(PPh₃)₄ K₃PO₄ DMF 100 0
2 Pd₂(dba)₃ / dtpf K₃PO₄ DMF 100 0
3 Pd₂(dba)₃ / BINAP K₃PO₄ DMF 100 22*
4 Pd₂(dba)₃ / BINAP Cs₂CO₃ or K₂CO₃ DMF 100 Decomposition
5 Pd₂(dba)₃ / BINAP Et₃N DMF 100 Hydrodehalogenation
6 Pd₂(dba)₃ / Xantphos K₃PO₄ DMF 100 59
7 Pd₂(dba)₃ / Xantphos Cs₂CO₃ DMF 100 54
8 Pd₂(dba)₃ / Xantphos K₃PO₄ THF 65 90
9 Pd₂(dba)₃ / Xantphos K₃PO₄ Toluene 110 90

*This entry corresponds to the yield of a disulfone byproduct arising from the reaction of the initial product with this compound generated via retro-Michael fragmentation. ub.edu

This table is based on data from a study on the intramolecular α-arylation of a β-(2-iodobenzylamino) phenyl sulfone. ub.edu

Generation of α-(Phenylsulfonyl)vinyllithium Reagents

The generation of α-sulfonylvinyllithium reagents represents a convenient route to functionalized vinyl anions, which are valuable intermediates in organic synthesis. semanticscholar.orgorgsyn.org this compound serves as a direct precursor for the formation of α-(phenylsulfonyl)vinyllithium through a lithiation reaction. semanticscholar.orgorgsyn.org

The process involves the deprotonation of this compound at the α-vinylic position. This is typically achieved by treating this compound with a strong organolithium base, such as methyllithium. semanticscholar.org The reaction is conducted at very low temperatures, for example, at -95 °C in a solvent like tetrahydrofuran (THF), to generate the α-(phenylsulfonyl)vinyllithium reagent. semanticscholar.org The electron-withdrawing nature of the phenylsulfonyl group facilitates this deprotonation.

The resulting α-(phenylsulfonyl)vinyllithium is a vinyllithium (B1195746) reagent, a class of organolithium compounds known for their strong nucleophilic character. lookchem.com These reagents are highly reactive and can participate in a variety of carbon-carbon bond-forming reactions, such as additions to carbonyl compounds (aldehydes, ketones) and other electrophiles. lookchem.comresearchgate.net The synthetic utility of this compound is thus extended beyond its role as a Michael acceptor, providing access to these versatile nucleophilic intermediates. orgsyn.org

Applications of Phenyl Vinyl Sulfone in Organic Synthesis

Core Building Block for Diverse Organic Compound Synthesis

Phenyl vinyl sulfone is widely recognized as a fundamental building block for the synthesis of a variety of organic compounds. chemimpex.comthermofisher.kr Its utility stems from its participation in numerous chemical reactions, including cycloadditions and Michael additions, which allow for the construction of complex molecular frameworks. ontosight.aithermofisher.krsmolecule.com

The electron-withdrawing nature of the phenylsulfonyl group makes the vinyl group an excellent Michael acceptor, readily reacting with a wide range of nucleophiles. orgsyn.orgtandfonline.com This reactivity is harnessed to form new carbon-carbon and carbon-heteroatom bonds, a cornerstone of organic synthesis. For instance, the Michael addition of nitroalkanes and diethyl N-acetylaminomalonate to this compound proceeds efficiently under solid-liquid phase transfer catalysis without the need for a solvent. tandfonline.com

Furthermore, this compound is a moderately reactive dienophile in Diels-Alder reactions, enabling the synthesis of cyclohexene (B86901) derivatives. orgsyn.orgsigmaaldrich.com These six-membered ring structures are prevalent in many organic compounds, including pharmaceuticals and natural products. smolecule.com The resulting adducts from these cycloaddition reactions can be further modified, making this compound a valuable synthon. orgsyn.org It is also utilized in other cycloaddition reactions to form cyclopropanes and cyclooctadienes. smolecule.comsigmaaldrich.com

The versatility of this compound as a building block is further demonstrated by its use in domino reactions. For example, it participates in a domino aza-Michael addition/α-arylation/Michael addition sequence for the synthesis of diversely functionalized disulfones. ub.edu

Table 1: Examples of Cycloaddition Reactions Involving this compound

Reaction TypeReactant(s)Product TypeReference
Diels-AlderDanishefsky's dieneCyclohexene derivative orgsyn.org
1,3-Dipolar CycloadditionAzomethine YlidesCyclopropanes smolecule.commdpi.com
Tandem CycloadditionNot SpecifiedCyclooctadienes smolecule.com
[4+2] CycloadditionDienesSix-membered ring compounds google.com

Synthetic Equivalent for Key Functional Groups

This compound can serve as a synthetic equivalent, or "synthon," for several important functional groups that are otherwise difficult to introduce directly into a molecule. This strategic application significantly expands its utility in synthetic organic chemistry.

The adducts resulting from Diels-Alder reactions with this compound can be chemically transformed, allowing it to function as a synthon for acetylene, ethylene (B1197577), and ketene (B1206846) in [4+2] cycloadditions. orgsyn.org For example, the phenylsulfonyl group in the cycloadducts can be removed through reduction, effectively making the initial this compound a placeholder for a simpler vinyl group. wikipedia.org

One notable application is its use as a ketene synthetic equivalent. chemchart.com This allows for the construction of complex molecules that would be challenging to synthesize using ketene itself due to its high reactivity and instability.

The ability to act as a synthetic equivalent for these fundamental building blocks makes this compound a powerful tool for retrosynthetic analysis and the design of efficient synthetic routes.

Precursor for Biologically Active Molecules and Pharmaceutical Intermediates

The vinyl sulfone motif is a key structural unit in a multitude of biologically active molecules and has garnered significant attention in medicinal chemistry and drug discovery. researchgate.netnih.gov this compound, as a prominent member of this class, serves as a crucial precursor for the synthesis of various pharmaceutical intermediates and potential therapeutic agents. chemimpex.comthermofisher.krguidechem.com

The electrophilic nature of the vinyl sulfone group allows it to react with nucleophilic residues in biological macromolecules, such as the cysteine residues in proteases. wikipedia.orgnih.gov This reactivity has been exploited in the development of inhibitors for various enzymes. For instance, this compound has been identified as a synthetic inhibitor of cysteine proteases, exhibiting potential antihelminthic and antiprotozoal properties.

Research has demonstrated the use of this compound in the synthesis of compounds with potential applications as:

Anticancer agents: The vinyl sulfone moiety is present in several drug candidates with anticancer properties. ontosight.ainih.gov

NLRP3 inflammasome inhibitors: this compound-based compounds have been designed and synthesized as inhibitors of the NLRP3 inflammasome, which is implicated in inflammatory diseases. researchgate.net

Antimalarials: A synthetic protocol has been developed to synthesize hybrid molecules containing artemisinin (B1665778) and a dipeptidyl vinyl sulfone component, which show potent inhibition of falcipain-2, a cysteine protease in the malaria parasite. nih.gov

Neuroprotective and radioprotective agents: The vinyl sulfone scaffold has been utilized in the design of these types of therapeutic agents. nih.gov

The synthesis of polyhydroxylated phenyl vinyl sulfones as structural analogs of biologically active chalcones further highlights its role as a precursor for compounds with potential therapeutic value. thieme-connect.comresearchgate.net

Table 2: Examples of Biologically Active Molecules/Intermediates Derived from this compound

Target Molecule/ClassTherapeutic AreaRole of this compoundReference
Cysteine Protease InhibitorsAnti-parasitic, Anti-cancerCore scaffold for covalent modification of the enzyme's active site. nih.gov
NLRP3 Inflammasome InhibitorsAnti-inflammatoryKey building block in the inhibitor design. researchgate.net
Antimalarial Hybrid MoleculesAnti-malarialPrecursor for the dipeptidyl vinyl sulfone component. nih.gov
Chalcone AnalogsVariousStructural template for synthesis. thieme-connect.comresearchgate.net

Reagent for Introduction of Phenyl and Vinyl Moieties

This compound is a valuable reagent for the direct introduction of both phenyl and vinyl functional groups into organic molecules. guidechem.com This dual functionality makes it a versatile tool for molecular elaboration and functionalization.

The vinyl group of this compound can participate in various addition reactions, effectively transferring the vinyl moiety to another molecule. As a potent Michael acceptor, it allows for the conjugate addition of a wide array of nucleophiles, thereby introducing a functionalized ethyl group which can be further manipulated. orgsyn.orgresearchgate.net

Furthermore, the phenylsulfonyl group can be involved in reactions that lead to the incorporation of the phenyl group. While the primary reactivity is centered on the vinyl group, subsequent transformations of the sulfone can be designed to utilize the phenyl moiety.

A notable example of its use in introducing an aryl group is the Heck reaction. This compound reacts with arenediazonium salts in the presence of a palladium catalyst to produce styryl sulfones, demonstrating a facile method for arylation. This reaction provides a route to synthesize compounds containing the styryl moiety, which is a common structural motif in organic chemistry.

The ability to introduce these two important functional groups with a single reagent simplifies synthetic planning and execution, making this compound a valuable asset in the organic chemist's toolbox.

Biological and Medicinal Chemistry Research Involving Phenyl Vinyl Sulfone

Enzyme Inhibition and Biological Target Engagement

Phenyl vinyl sulfone is recognized as a synthetic inhibitor of cysteine proteases, demonstrating both antiprotozoal and antihelminthic properties. usbio.net Its core structure is often incorporated into larger, more complex molecules to enhance potency and selectivity for specific enzyme targets.

Cysteine Protease Inhibition

The vinyl sulfone moiety is a classic Michael acceptor, reacting with the thiolate anion of a catalytic cysteine residue in the active site of cysteine proteases. This leads to the formation of a stable thioether linkage and irreversible inactivation of the enzyme. Peptidyl vinyl sulfones, which couple a peptide recognition sequence to the vinyl sulfone warhead, were initially developed as inhibitors of papain and later refined for specificity against various human and parasitic cysteine proteases. nih.gov

The cysteine proteases of Plasmodium falciparum, the parasite responsible for the most virulent form of malaria, are crucial for its life cycle. nih.gov Specifically, falcipain-2 and falcipain-3 are involved in the hydrolysis of host cell hemoglobin, providing essential amino acids for the parasite's growth. nih.govemich.edu Inhibiting these enzymes presents a key strategy for antimalarial drug development.

CompoundIC₅₀ vs. Falcipain-2 (nM)IC₅₀ vs. P. falciparum Development (nM)Reference
Mu-Leu-Hph-VSPh320 asm.org
Mu-Phe-Hph-VSPh80200 asm.org
Z-Leu-Hph-VSPh850 nih.gov
Morpholine urea-Leu-Ala-VSPh31>1000 nih.gov

Cruzain, the major cysteine protease of the protozoan parasite Trypanosoma cruzi, is a validated drug target for Chagas disease. sci-hub.sercsb.orgplos.org Phenyl vinyl sulfones are a well-established class of cruzain inhibitors. nih.gov The vinyl sulfone K777, an irreversible inhibitor that binds to the catalytic cysteine of cruzain, has shown significant trypanocidal activity in preclinical models. sci-hub.seplos.org However, concerns about toxicity associated with its covalent mode of action have spurred the development of new analogs. sci-hub.se

Structural and SAR studies have led to the design of numerous vinyl sulfone-based inhibitors with high potency against cruzain. rcsb.org For example, the K777 analog WRR-483 also demonstrates effective trypanocidal activity in both cell culture and animal models by covalently targeting the cruzain active site. rcsb.orgresearchgate.net Research has shown that while these compounds are potent enzyme inhibitors, their trypanocidal activity can sometimes stem from hitting secondary targets, such as the parasite's ergosterol (B1671047) biosynthesis pathway. beilstein-journals.org

CompoundTargetKey FindingReference
K777 (dipeptidyl vinyl sulfone)CruzainPotent, irreversible inhibitor with in vivo trypanocidal activity. sci-hub.seplos.org
WRR-483CruzainEffective cysteine protease inhibitor with trypanocidal activity comparable to K777. rcsb.orgresearchgate.net
Peptidyl Phenyl Vinyl SulfonesCruzainGenerally potent inhibitors of this parasitic cysteine protease. nih.gov
Falcipain (e.g., Falcipain-2, Falcipain-3) Inhibition and Antimalarial Activity

Protein Tyrosine Phosphatase (PTP) Inhibition

Protein tyrosine phosphatases (PTPs) are a family of enzymes that play critical roles in cellular signaling pathways. acs.orgrcsb.org Their dysregulation is implicated in numerous diseases, including cancer and diabetes, making them important therapeutic targets. acs.org

This compound (PVS) and the related compound phenyl vinyl sulfonate (PVSN) have been identified as a class of mechanism-based PTP inhibitors. acs.orgnih.govnih.gov These molecules are designed to mimic the structure of phosphotyrosine, the natural substrate of PTPs. nih.govresearchgate.net The inactivation process is active-site-directed and irreversible. acs.orgrcsb.org It occurs via a Michael addition reaction, where the nucleophilic sulfur atom (Sγ) of the catalytic cysteine residue in the PTP active site attacks the terminal carbon of the vinyl group. acs.orgrcsb.orgnih.gov This results in the formation of a stable, covalent adduct between the inhibitor and the enzyme, effectively inactivating it. nih.govresearchgate.net Structural analyses have confirmed this covalent binding and have elucidated the molecular basis for the preference of these inhibitors for PTPs, which involves their ability to engage the conserved catalytic machinery of the PTP active site. acs.orgrcsb.orgnih.gov

The ability of PVS and PVSN to covalently and irreversibly label the active site of PTPs makes them valuable tools for chemical biology. acs.orgnih.gov They have been developed as mechanism-based probes to study PTP function and activity in complex biological systems. acs.orgrcsb.org A key advantage of these vinyl sulfone-based probes over earlier generations of PTP inhibitors is their resistance to solvolysis (hydrolysis in the cellular environment) and their cell permeability, which allows for their use in living cells and potentially in vivo. acs.orgrcsb.orgnih.gov By using these probes, researchers can identify and profile active PTPs within a proteome. acs.org For example, treating cells with PVS leads to the covalent modification of numerous proteins, which can then be identified using antibodies raised against the PVS-adduct, helping to reveal potential drug targets. nih.govresearchgate.net The use of pan-PTP inhibitors like this compound in disease models has helped to demonstrate the harmful role of PTP activation in conditions such as myocardial ischemia/reperfusion injury. escardio.org

Mechanism of Covalent Inactivation and Active Site Labeling

Autotaxin (ATX) Inhibition and Anti-Angiogenic Effects

Autotaxin (ATX) is an enzyme that produces the signaling lipid lysophosphatidic acid (LPA), a potent stimulator of tumor growth and progression. nih.govnih.gov As such, ATX has emerged as a significant target for anticancer therapies. nih.govnih.gov

Researchers have developed vinyl sulfone analogs of lysophosphatidylcholine (B164491) (LPC) that act as irreversible inhibitors of ATX. nih.govnih.gov These compounds mimic the natural substrate of ATX and are designed to target the enzyme's active site. nih.govnih.gov In one study, a series of quaternary ammonium-containing vinyl sulfone analogs of LPC were synthesized and tested for their ability to inhibit ATX. nih.govnih.gov The most potent of these, CVS-16, demonstrated significant inhibition of melanoma progression in an in vivo tumor model by preventing angiogenesis. nih.govnih.gov In contrast, a control compound, PVS-16, which lacked the choline-like head group, showed little to no inhibitory effect on ATX or cell viability, highlighting the importance of the LPC-mimetic structure for targeting the enzyme. nih.govnih.gov

Table 1: Inhibition of ATX by LPC-Mimetic Vinyl Sulfone Analogs

CompoundDescriptionEffect on ATXIn Vivo Activity
CVS-16 C16H33 vinyl sulfone analog of LPCIrreversible inhibitor (Ki = 3.50 μM)Significantly inhibited melanoma progression and angiogenesis
PVS-16 This compound control (lacks choline-like head group)Did not inhibit ATXLittle effect on cell viability

This table summarizes the findings from studies on vinyl sulfone analogs as ATX inhibitors. Data sourced from nih.govnih.gov.

NLRP3 Inflammasome Inhibition and Anti-Inflammatory Effects

The NLRP3 inflammasome is a multi-protein complex that plays a crucial role in the innate immune response by activating inflammatory caspases and processing pro-inflammatory cytokines like IL-1β and IL-18. frontiersin.orgsemanticscholar.org Aberrant activation of the NLRP3 inflammasome is implicated in a variety of inflammatory diseases. frontiersin.orgresearchgate.net

This compound and its derivatives have been identified as inhibitors of the NLRP3 inflammasome. frontiersin.orgresearchgate.net Bay 11-7082, a this compound derivative, has been shown to selectively inhibit the NLRP3 inflammasome by alkylating cysteine residues in the ATPase domain of NLRP3. frontiersin.orgmdpi.com This action prevents the assembly and activation of the inflammasome. frontiersin.org Studies have demonstrated that Bay 11-7082 and other related vinyl sulfone compounds can inhibit NLRP3-induced pyroptotic cell death and the release of IL-1β in macrophages. semanticscholar.orgnih.gov

More recently, novel this compound-based compounds have been designed and synthesized as specific NLRP3 inflammasome inhibitors. researchgate.net Two such compounds, 5b and 7a, showed potent inhibition of the NLRP3 inflammasome with IC50 values of 0.91±0.06 µM and 1.83±0.28 µM, respectively, and were confirmed to inhibit NLRP3-mediated IL-1β release in vivo. researchgate.net

Table 2: this compound-Based NLRP3 Inflammasome Inhibitors

CompoundTargetMechanism of ActionIC50
Bay 11-7082 NLRP3 InflammasomeAlkylation of cysteine residues in NLRP3 ATPase domain-
Compound 5b NLRP3 InflammasomeInhibition of NLRP3 inflammasome0.91±0.06 µM
Compound 7a NLRP3 InflammasomeInhibition of NLRP3 inflammasome1.83±0.28 µM

This table highlights key this compound-based inhibitors of the NLRP3 inflammasome and their reported activities. Data sourced from frontiersin.orgsemanticscholar.orgresearchgate.netmdpi.com.

Sortase Inhibition and Impact on Bacterial Adherence and Virulence

Sortases are a family of transpeptidases found in Gram-positive bacteria that are responsible for anchoring surface proteins, including virulence factors, to the cell wall peptidoglycan. asm.orgscispace.com As these enzymes are crucial for bacterial pathogenesis but not essential for viability, they represent an attractive target for the development of anti-virulence therapies. nih.gov

This compound (PVS) has been identified as an inhibitor of sortase A (SrtA), the most well-characterized sortase. asm.orgscispace.com PVS acts as an irreversible, time-dependent inhibitor of SrtA. scispace.com Studies have shown that treatment of Staphylococcus aureus with PVS impairs its ability to bind to fibronectin-coated surfaces, a process mediated by sortase-anchored proteins. asm.orgscispace.com

Furthermore, research on Renibacterium salmoninarum, the causative agent of bacterial kidney disease in fish, has demonstrated that PVS treatment significantly reduces bacterial adherence to host cells and fibronectin. nih.govint-res.com PVS-treated bacteria were also unable to invade and replicate within host cells, indicating a decrease in virulence. nih.govint-res.com These findings underscore the potential of this compound and its derivatives as anti-infective agents that target bacterial virulence without directly killing the bacteria, which may reduce the risk of resistance development.

Table 3: Effect of this compound on Bacterial Adherence

BacteriumTreatmentEffectReference
Staphylococcus aureusThis compoundFailed to bind to fibronectin-coated surface asm.org
Renibacterium salmoninarumThis compoundSignificantly reduced adherence to Chinook salmon fibronectin and embryo cells nih.govint-res.com

This table summarizes the observed effects of PVS on the adherence of different bacterial species. Data sourced from asm.orgnih.govint-res.com.

HIV-1 Integrase and Other Protein Kinase Inhibitory Activities

The this compound scaffold has been investigated for its potential to inhibit various enzymes critical for viral replication and cellular processes, including HIV-1 integrase and other protein kinases. acs.orgnih.gov

In the context of HIV-1, integrase is an essential enzyme for the replication of the virus. A study exploring chicoric acid analogs containing a vinyl geminal disulfone moiety identified compounds with potent anti-integrase and antiviral activity. nih.gov The study suggested that the electronic properties of substituents on the aromatic rings of these compounds influenced their mechanism of action and cytotoxicity. nih.gov

The vinyl sulfone motif is also found in compounds designed to inhibit protein kinases. researchgate.net For instance, Recilisib (Ex-Rad) is a vinyl sulfone-containing compound that exhibits protein kinase inhibitory activity and has been investigated for its radioprotective effects. researchgate.netcolab.ws Another example is Rigosertib, a styryl benzyl (B1604629) sulfone that acts as a non-ATP-competitive inhibitor of Polo-like kinase 1 (Plk1), a key regulator of cell division. researchgate.nettandfonline.com

Structure-Activity Relationship (SAR) Studies of this compound-Based Scaffolds

Structure-activity relationship (SAR) studies are crucial for optimizing the potency and selectivity of drug candidates. For this compound-based compounds, SAR studies have provided valuable insights into the structural requirements for various biological activities.

In the development of antimalarial agents targeting the Plasmodium falciparum cysteine proteases falcipain-2 and falcipain-3, a series of peptidyl vinyl sulfones, vinyl sulfonate esters, and vinyl sulfonamides were synthesized and evaluated. nih.govresearchgate.net The results indicated that for inhibiting the development of the parasite, phenyl vinyl sulfones were generally the most potent, particularly those with a leucine (B10760876) moiety at the P2 position. nih.gov

SAR studies on inhibitors of chikungunya virus (CHIKV) nsP2 protease, a viral cysteine protease, revealed that the vinyl sulfone "warhead" was highly sensitive to modifications. acs.org While alterations to other parts of the molecule were tolerated, the vinyl sulfone group was critical for inhibitory activity. acs.org Specifically, substituting the phenyl sulfone with a 4-methoxyphenyl (B3050149) sulfone restored antiviral activity that was lost with other modifications. acs.org

In the context of antibacterial agents, SAR analysis of nitrile-substituted vinyl phenyl sulfones against methicillin-resistant Staphylococcus aureus (MRSA) suggested that their activity may involve sulfhydryl conjugation. nih.gov

Development of Chemotherapeutic Agents (e.g., Anticancer, Antimalarial, Anti-Chagas)

The this compound scaffold is a prominent feature in the development of various chemotherapeutic agents.

Anticancer: As previously mentioned, vinyl sulfone derivatives have been developed as inhibitors of autotaxin for anti-angiogenic therapy. nih.govnih.gov Additionally, the anticancer agent Rigosertib, a styryl benzyl sulfone, is a non-ATP-competitive inhibitor of Plk1. researchgate.nettandfonline.com

Antimalarial: Peptidyl vinyl sulfones have shown significant promise as antimalarial agents by targeting the cysteine proteases falcipain-2 and falcipain-3 in Plasmodium falciparum. nih.govasm.org These enzymes are essential for the parasite's degradation of host cell hemoglobin. nih.gov Potent this compound inhibitors have been identified that block parasite development at nanomolar concentrations. nih.govasm.org Furthermore, artemisinin-dipeptidyl vinyl sulfone hybrid molecules have been synthesized and shown to have potent in vitro falcipain-2 inhibition and anti-parasiticidal activity. acs.org

Anti-Chagas: Chagas disease, caused by the parasite Trypanosoma cruzi, is another area where vinyl sulfone inhibitors have been explored. The cysteine protease cruzain is a key enzyme for the parasite and a validated drug target. researchgate.nettandfonline.com K777 (also known as K11777), a dipeptidyl vinyl sulfone, is a potent inhibitor of cruzain and has shown efficacy in curing T. cruzi infections in cell culture and animal models. researchgate.netasm.orgresearchgate.net It is an N-methylpiperazine-Phe-homoPhe-vinylsulfone-phenyl compound. asm.org

Neuroprotective and Radioprotective Agent Research

The vinyl sulfone motif has also been incorporated into compounds designed for neuroprotection and radioprotection. researchgate.nettandfonline.com

Neuroprotective: Research has focused on the development of vinyl sulfones as activators of the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway. researcher.life Nrf2 is a transcription factor that regulates the expression of antioxidant and cytoprotective genes. researcher.life By activating Nrf2, these compounds aim to protect against oxidative stress and inflammation, which are implicated in neurodegenerative diseases. tandfonline.comresearcher.life

Radioprotective: Recilisib (Ex-Rad) is a notable vinyl sulfone derivative investigated for its radioprotective properties. researchgate.netrsc.orgrsc.org It is believed to mitigate radiation damage through the activation of the AKT pathway. tandfonline.com SAR studies on derivatives of Ex-RAD have been conducted to optimize their radioprotective activity. nih.gov

Antimicrobial and Antifungal Activity Investigations of this compound

This compound has been a subject of interest in medicinal and agricultural research for its potential bioactive properties. Investigations have explored its efficacy against various microbial and fungal pathogens, revealing specific activities that warrant further examination. This article details the research findings concerning the antibacterial and antifungal properties of this compound and its derivatives.

Antibacterial Properties (e.g., against Renibacterium salmoninarum)

Research into the antibacterial effects of this compound has identified it as an inhibitor of sortase, a class of transpeptidases found in Gram-positive bacteria. These enzymes play a crucial role in anchoring cell surface proteins, which are often important for bacterial virulence and interaction with host tissues.

A notable study demonstrated that this compound can reduce the virulence of Renibacterium salmoninarum, the causative agent of bacterial kidney disease in salmonid fish. researchgate.net By inhibiting sortase, this compound was shown to decrease the adherence and invasion of R. salmoninarum into host cells. researchgate.netfrontiersin.orgsigmaaldrich.comnih.govscience.gov This inhibition of bacterial attachment to host tissues is a significant finding, as it points to a potential mechanism for controlling infections by this pathogenic bacterium. researchgate.net The treatment of the pathogen with this compound resulted in reduced binding to Chinook salmon cells. researchgate.net

Table 1: Investigated Antibacterial Activity of this compound

Bacterial Species Observed Effect Mechanism of Action Reference
Renibacterium salmoninarumReduced adherence and invasion of host cellsSortase inhibitor researchgate.netfrontiersin.orgsigmaaldrich.comnih.govscience.gov

Antifungal Properties (e.g., against Helminthosporium maydis, Botrytis cinerea)

The investigation of sulfone-containing compounds has extended to their potential as antifungal agents. While direct studies on this compound against Helminthosporium maydis and Botrytis cinerea are not extensively detailed in the provided search results, research on related sulfone derivatives indicates that this class of compounds exhibits notable antifungal activity.

For instance, certain spirotryprostatin A derivatives, which are complex molecules, have demonstrated significant in vitro antifungal activity against a range of phytopathogenic fungi, including Helminthosporium maydis and Botrytis cinerea. One such derivative, compound 4d, exhibited minimum inhibitory concentrations (MICs) ranging from 8 to 32 µg/mL against these fungi, which was comparable to or better than the commercial fungicide ketoconazole. researchgate.net Similarly, other research has highlighted the potential of various sulfone derivatives in controlling fungal pathogens like B. cinerea. nih.gov

Additionally, thiochromone (B8434766) derivatives that incorporate a vinyl sulfone group have been shown to possess significant antifungal activity. orgsyn.org These findings suggest that the sulfone and vinyl sulfone moieties are important pharmacophores in the design of new antifungal agents.

Table 2: Antifungal Activity of Selected Sulfone Derivatives

Fungal Species Compound Type Observed Activity (MIC) Reference
Helminthosporium maydisSpirotryprostatin A derivative (4d)8–32 µg/mL researchgate.net
Botrytis cinereaSpirotryprostatin A derivative (4d)8–32 µg/mL researchgate.net

It is important to note that these results are for derivatives and not for this compound itself. However, this research provides a basis for the potential exploration of this compound and its simpler derivatives as antifungal agents against these and other plant pathogens.

Phenyl Vinyl Sulfone in Materials Science and Polymer Chemistry

Synthesis of Specialty Polymers and Copolymers

The vinyl group in phenyl vinyl sulfone makes it an excellent monomer for creating specialty polymers and copolymers through polymerization reactions. chemimpex.com Its ability to copolymerize with other monomers allows for the synthesis of new materials with tailored properties.

A notable example is the copolymerization of this compound with styrene (B11656). google.com When mixtures of monomeric styrene and this compound (in proportions from 10% to 40% by weight of this compound) are heated in the presence of a benzoyl peroxide catalyst, clear, hard, colorless thermoplastic copolymers are formed. google.com These resulting resins demonstrate properties distinct from pure polystyrene, particularly in terms of thermal stability. google.com

Furthermore, poly(phenyl vinyl sulfoxide), a related polymer, can be synthesized and subsequently oxidized to create copolymers containing thermally stable this compound units. acs.org This process allows for precise control over the degree of conjugation in the polymer backbone after thermal elimination, enabling the production of materials with specific electrical properties. acs.org The polymerization of vinyl sulfone derivatives leads to materials known for their chemical stability and heat resistance. cymitquimica.com

Role as a Crosslinking Agent in Polymer Networks

This compound is widely utilized as a crosslinking agent in polymer chemistry, where it contributes to the formation of durable and stable three-dimensional polymer networks. ontosight.aiguidechem.com Crosslinking is the process of forming covalent bonds between individual polymer chains, which significantly alters the material's properties. guidechem.com

The mechanism involves the reaction of this compound's reactive vinyl group with functional groups present on polymer chains, such as amino (-NH2) or hydroxyl (-OH) groups. guidechem.com This reaction, often a Michael-type addition, creates strong chemical bonds that link the chains together. guidechem.commdpi.com The resulting network structure enhances the mechanical strength, thermal stability, and chemical resistance of the polymer. guidechem.comresearchgate.net This crosslinking capability is crucial in the formulation of robust materials for demanding applications in industries like coatings, adhesives, and sealants. chemimpex.com

Enhancement of Material Properties (e.g., Thermal Stability, Chemical Resistance, Mechanical Properties)

The incorporation of this compound into polymer structures, either as a comonomer or a crosslinking agent, leads to a significant enhancement of various material properties. chemimpex.comguidechem.com

Thermal Stability: Copolymers synthesized with this compound exhibit improved thermal stability. For instance, copolymers of styrene and this compound have a higher softening temperature than polystyrene alone. google.com Research has shown that even a small percentage of this compound can raise the heat distortion temperature of the resulting polymer. google.com Similarly, the inclusion of related structures like Phenyl-Vinyl-POSS in silicone rubber has been shown to increase the 5% decomposition temperature from 344.1°C to 360.4°C, indicating enhanced thermal stability. researchgate.net

Mechanical Properties: The crosslinking action of this compound strengthens polymer networks, leading to improved mechanical characteristics. guidechem.com In one study involving Phenyl-Vinyl-POSS/silicone rubber hybrids, the addition of the phenyl-vinyl functionalized component resulted in a substantial increase in hardness, tensile strength, and elongation at break. researchgate.net

Interactive Table: Mechanical Property Enhancement in Phenyl-Vinyl-POSS/Silicone Rubber

Phenyl-Vinyl-POSS Content (wt%) Hardness (Shore A) Tensile Strength (MPa) Elongation at Break (%)
0 18 0.20 14.12
10 28 0.64 184.39

Data sourced from a study on Phenyl-Vinyl-POSS/ATC silicone rubber hybrid materials. researchgate.net

Applications in Coatings, Adhesives, and Sealants

The properties imparted by this compound, such as enhanced durability, adhesion, and thermal resistance, make it a valuable component in the formulation of high-performance coatings, adhesives, and sealants. chemimpex.comguidechem.com

In these applications, this compound can be used as a monomer in the synthesis of the primary polymer binder or as a crosslinking additive. chemimpex.comontosight.ai Its ability to form strong covalent bonds with substrates or other polymer chains improves the cohesive and adhesive strength of the final product. chemimpex.comguidechem.com This leads to coatings with better surface hardness and resistance to chemicals, adhesives with stronger bonding capabilities, and sealants with improved durability and environmental resistance. cymitquimica.com

Surface Modification for Adhesion Improvement

Improving the adhesion between different materials, such as between a polymer coating and a metal substrate, is critical for many advanced applications. researchgate.netpreprints.org this compound and related compounds can be used to modify surfaces to enhance this adhesion. chemimpex.com The process often involves creating chemically active functional groups on an otherwise inert surface. preprints.org

The reactive nature of the vinyl sulfone group allows it to be grafted onto a material's surface, introducing sites that can then form strong covalent bonds with a subsequently applied layer (e.g., a coating or adhesive). chemimpex.com For example, surface modification techniques can introduce oxygen-containing groups, such as sulfonyl groups, onto a polymer surface, which improves its hydrophilicity and ability to bond with metals. researchgate.net This is crucial for industries like aerospace and automotive, where strong adhesion is paramount. chemimpex.comresearchgate.net

Reactive Dyes and Functionalization of Textile Fibers (e.g., Cellulose (B213188) Fibers)

This compound is a key intermediate in the manufacturing of vinyl sulfone (VS) reactive dyes. researchcognizance.comtransparencymarketresearch.comtradeindia.com These dyes are widely used in the textile industry to color cellulosic fibers such as cotton and linen, as well as polyamide fibers. transparencymarketresearch.comgoogle.comfishersci.at

The vinyl sulfone group acts as a "reactive hook" that forms a stable, covalent bond with the hydroxyl (-OH) groups of cellulose fibers or the amine (-NH2) groups of polyamide fibers under alkaline conditions. google.comwikipedia.org This covalent bonding results in excellent wash fastness and bright, vibrant colors. google.comglobenewswire.com

Typically, the vinyl sulfone group is used in a protected form, such as a 2-(sulfooxy)ethyl]sulfonyl group (sulfatoethylsulfone), which is more stable for storage. wikipedia.org During the dyeing process, an elimination reaction under alkaline pH regenerates the highly reactive vinyl sulfone group, which then permanently bonds to the fiber. wikipedia.org An important precursor for these dyes is 4-aminophenyl vinylsulfone (or its protected form), which can be diazotized and coupled to form a wide range of azo dyes. google.comwikipedia.org

Sulfur-Containing Polymer Synthesis via Ring-Opening Metathesis Polymerization

A more advanced method for synthesizing sulfur-containing polymers involves Ring-Opening Metathesis Polymerization (ROMP). rsc.org this compound can be used as a starting material to create specific monomers for this process.

In one research pathway, this compound undergoes a Diels-Alder reaction with cyclopentadiene (B3395910) to form a norbornene monomer bearing a phenyl sulfone sidechain. rsc.org This functionalized norbornene can then be polymerized via ROMP using a Grubbs catalyst. This method allows for the synthesis of polymers with sulfone groups pendant to the main chain, offering precise control over the polymer architecture. rsc.org The resulting polymers exhibit high glass transition temperatures (Tg) and narrow molecular weight distributions. rsc.org This synthetic route opens possibilities for creating novel sulfur-containing polymers with specialized thermal and mechanical properties that are difficult to achieve through traditional polymerization methods. rsc.org

Advanced Applications and Emerging Research Areas

Electrolyte Additives in Energy Storage Systems

The quest for next-generation batteries with higher energy density, longer cycle life, and enhanced safety has driven intensive research into novel electrolyte formulations. Phenyl vinyl sulfone has emerged as a promising electrolyte additive, particularly for stabilizing reactive electrode materials like lithium metal.

A primary challenge in lithium-ion and lithium-metal batteries is the decomposition of the electrolyte at the electrode surface, leading to the formation of an unstable Solid Electrolyte Interphase (SEI). This process consumes lithium ions and electrolyte components, causing capacity fade and poor cycle life. mdpi.comresearchgate.net this compound is employed as a "sacrificial" additive to address this issue.

Research based on density functional theory (DFT) calculations and cyclic voltammetry has shown that PVS has a higher reduction potential compared to conventional carbonate solvents like ethylene (B1197577) carbonate (EC). mdpi.comresearchgate.netrepec.org This property allows PVS to be preferentially reduced on the anode surface during the initial charging cycles. smolecule.com The electrochemical reduction of PVS leads to the formation of a stable, uniform, and robust SEI layer. mdpi.comsmolecule.com This PVS-derived SEI effectively passivates the electrode surface, preventing the continuous decomposition of the bulk electrolyte. mdpi.comresearchgate.netrepec.org

Table 1: Performance Enhancement of Lithium Batteries with this compound (PVS) Additive | Battery Type | PVS Concentration | Key Finding | Performance Improvement | Reference | | :--- | :--- | :--- | :--- | :--- | | Li/graphite | 1 wt% | Higher capacity retention | Retained over 80% capacity after 35 cycles at 1C, compared to 50.4% for the reference cell. | mdpi.comsciopen.com | | LiNi₀.₈Co₀.₁Mn₀.₁O₂ (NCM811) || Li | Not specified | Excellent capacity retention | 80.8% capacity retention after 400 cycles at 0.5C. | sciopen.comresearchgate.net | | Li(Li₀.₂Mn₀.₅₄Ni₀.₁₃Co₀.₁₃)O₂ | 1 wt% | Improved capacity retention at high voltage | Capacity retention of ~80% after 240 cycles at 0.5C. | acs.org |

Lithium metal is the ultimate anode material for high-energy-density batteries due to its high theoretical capacity. However, its practical application is severely hindered by the formation and growth of lithium dendrites during repeated charging and discharging. These needle-like structures can pierce the separator, causing internal short circuits and posing serious safety risks. mdpi.com

This compound has been identified as a highly effective additive for suppressing dendrite formation. sciopen.comresearchgate.net The stable SEI layer formed by the reduction of PVS creates a physically robust barrier that mechanically suppresses the growth of lithium dendrites. sciopen.comresearchgate.net The resulting interface promotes a more uniform deposition of lithium ions on the anode surface. google.com

Furthermore, it is proposed that PVS can form a strong complex with lithium ions (Li⁺). sciopen.com This interaction helps regulate the flux of Li⁺ to the electrode surface, preventing the localized accumulation of charge that often initiates dendrite growth. sciopen.com The polymerization of PVS at the anode can also increase the local viscosity of the electrolyte, which raises the pressure against the electrode and further inhibits dendrite nucleation and growth. google.com The effectiveness of PVS in this role is demonstrated by the performance of Li||Li symmetric cells, which show a longer cycle life and can operate at a higher critical current density when PVS is included in the electrolyte. sciopen.comresearchgate.net

Stabilization of Lithium Metal Batteries (e.g., Solid Electrolyte Interphase Formation)

Bioconjugation and Biomolecule Labeling Strategies

In the fields of proteomics, diagnostics, and drug discovery, the ability to selectively label and track biomolecules is of paramount importance. The vinyl sulfone moiety of PVS serves as an excellent electrophile for Michael addition reactions, making it a valuable tool for bioconjugation. acs.orgnih.gov

The primary targets for vinyl sulfones within proteins are nucleophilic amino acid residues, particularly the thiol group of cysteine and the ε-amine group of lysine (B10760008). scispace.comresearchgate.net This reactivity allows for the stable, covalent attachment of various tags—such as fluorophores, biotin, or other reporter molecules—to proteins and other biomolecules. scispace.comchemimpex.com These reactions can be performed under mild, "green" conditions that are compatible with the biological function of the target molecules. researchgate.net

A significant application of PVS and its analogue, phenyl vinyl sulfonate (PVSN), is in the development of active site-directed, mechanism-based probes for protein tyrosine phosphatases (PTPs). acs.orgresearchgate.net These enzymes play critical roles in cellular signaling, and their dysfunction is linked to numerous diseases. PVS and PVSN act as mimics of the natural substrate, phosphotyrosine, and are drawn into the PTP active site. acs.orgnih.govresearchgate.net There, the active-site cysteine residue attacks the vinyl group in an irreversible Michael addition reaction, forming a covalent adduct. acs.orgnih.gov This mechanism allows for the specific, activity-dependent labeling and inactivation of PTPs, facilitating their identification and functional study within complex cellular proteomes. acs.orgnih.gov

Environmental and Sustainable Chemical Processes

The principles of green chemistry, which advocate for the design of chemical products and processes that reduce or eliminate the use and generation of hazardous substances, are increasingly influencing industrial and academic research. This compound is relevant to this movement both in its synthesis and its applications.

Efforts have been made to develop more environmentally friendly synthesis routes for PVS that avoid harsh reagents and complex purification steps like distillation or crystallization, thereby reducing waste and cost. google.com Modern synthetic methods for vinyl sulfones include visible-light-induced reactions that proceed without photocatalysts or oxidants and phosphoric acid-mediated couplings, which are considered more sustainable approaches. organic-chemistry.org

In the realm of polymer chemistry, PVS is used in the production of specialty polymers and as a crosslinking agent to enhance thermal and mechanical properties. chemimpex.com Its use in radical ring-opening polymerization of cyclic sulfone derivatives offers a pathway to polysulfones that avoids the use of toxic sulfur dioxide gas, a common monomer in traditional polysulfone synthesis. mdpi.com There is ongoing research into using sulfone-based chemistry to create sustainable polymers from renewable resources that could one day compete with or replace petroleum-derived plastics. researchgate.net

Furthermore, PVS serves as a building block in the chemical industry for synthesizing products like agrochemicals. dataintelo.com The focus on sustainable agriculture is driving demand for more efficient and environmentally benign crop protection agents, a field where the unique reactivity of PVS can be leveraged. dataintelo.com The broader push towards sustainable production methods in the chemical industry ensures continued interest in versatile and reactive intermediates like this compound. dataintelo.com

Computational and Theoretical Studies of Phenyl Vinyl Sulfone

Quantum-Chemical Calculations of Reactivity

Quantum-chemical calculations offer a molecular-level understanding of the electronic structure and reactivity of phenyl vinyl sulfone. These computations are crucial for predicting how the molecule will behave in various chemical environments.

Quantum-chemical calculations have been employed to investigate the thermodynamics and kinetics of reactions involving this compound. For instance, in the context of [3+2] cycloaddition (32CA) reactions with azomethine ylides, computational studies at the ωB97X-D/6-311G(d,p) level have determined the Gibbs free energy of activation and the exergonicity of the reaction. mdpi.com Specifically, the reaction between an azomethine ylide derived from isatin (B1672199) and L-proline with this compound was found to have an activation Gibbs free energy of 13.1 kcal·mol⁻¹ and to be exergonic by -26.8 kcal·mol⁻¹. mdpi.com

In another study, the thermodynamics of reactions between various substituted vinyl sulfones and thiolate were investigated through quantum-chemical computational screening. rsc.org These calculations help in understanding and predicting the reversibility of such reactions. rsc.org For the Diels-Alder reaction of this compound with cyclopentadiene (B3395910), computational analysis revealed that the product formation is significantly exergonic, with a change in Gibbs free energy (-ΔG°) of 19.3-20.3 kcal mol⁻¹, making the reverse reaction kinetically prohibitive. researchgate.net In contrast, the reaction with furan (B31954) was predicted to be only slightly exergonic, with free energies of -2.0 and -2.1 kcal mol⁻¹ for the exo and endo products, respectively. researchgate.net

Kinetic studies on vinyl sulfone-functionalized self-assembled monolayers have shown that the surface vinyl sulfone groups undergo pseudo-first-order reactions with different ligands, and the rate constants have been determined. nih.gov

Interactive Table: Thermodynamic and Kinetic Data for this compound Reactions
ReactionComputational MethodActivation Gibbs Free Energy (kcal·mol⁻¹)Reaction Gibbs Free Energy (kcal·mol⁻¹)Reference
[3+2] Cycloaddition with Azomethine YlideωB97X-D/6-311G(d,p)13.1-26.8 mdpi.com
Diels-Alder with Cyclopentadiene (exo)Not SpecifiedNot Specified-19.3 researchgate.net
Diels-Alder with Cyclopentadiene (endo)Not SpecifiedNot Specified-20.3 researchgate.net
Diels-Alder with Furan (exo)Not SpecifiedNot Specified-2.0 researchgate.net
Diels-Alder with Furan (endo)Not SpecifiedNot Specified-2.1 researchgate.net

Molecular Electron Density Theory (MEDT) has been instrumental in analyzing the reaction mechanisms of this compound. A key study focused on the [3+2] cycloaddition reaction of an azomethine ylide with this compound using MEDT at the ωB97X-D/6-311G(d,p) computational level. mdpi.com This analysis revealed that the reaction has a high polar character, which is suggested by the strong electrophilic nature of this compound and the supernucleophilic character of the azomethine ylide. mdpi.com

The topological analysis of the Electron Localization Function (ELF) of the azomethine ylide indicated a pseudo(mono)radical structure. mdpi.com Analysis of the conceptual DFT reactivity indices showed that the global electron density transfer (GEDT) will occur from the azomethine ylide to this compound, classifying the reaction as having a forward electron density flux (FEDF). mdpi.com The GEDT value at the most favorable transition state was calculated to be 0.31 e, confirming the high polar character of the reaction. mdpi.com A Bonding Evolution Theory (BET) study further characterized the reaction as a pseudo(mono)radical-type 32CA reaction that proceeds through a non-concerted two-stage one-step mechanism. mdpi.com

Interactive Table: MEDT Analysis Parameters for the [3+2] Cycloaddition of this compound
ParameterValueSignificanceReference
Computational LevelωB97X-D/6-311G(d,p)Provides a reliable level of theory for the calculations. mdpi.com
This compound CharacterStrong electrophileIndicates its propensity to accept electrons. mdpi.com
Azomethine Ylide CharacterSupernucleophileIndicates its strong electron-donating ability. mdpi.com
Global Electron Density Transfer (GEDT)0.31 eConfirms the high polar character of the reaction. mdpi.com
Reaction MechanismNon-concerted two-stage one-stepDescribes the asynchronous nature of bond formation. mdpi.com

Thermodynamics and Kinetics of Chemical Reactions

Modeling of Reaction Pathways and Stereoselectivity (e.g., Exo/Endo Ratios in Diels-Alder)

Computational modeling is a powerful approach to predict and understand the pathways and stereoselectivity of reactions involving this compound. In the case of the [3+2] cycloaddition with an azomethine ylide, four competitive reaction paths were studied: ortho/endo, ortho/exo, meta/endo, and meta/exo. mdpi.com The calculations showed that the reaction exhibits high endo stereoselectivity and high meta regioselectivity. mdpi.comresearchgate.net The most favorable pathway proceeds via the meta/endo transition state. mdpi.com

For the Diels-Alder reaction between this compound and cyclopentadiene, computational modeling predicted an exo/endo ratio of 30:70, which is in good agreement with the experimental ratio of 34:66. researchgate.net This stereoselectivity is kinetically driven. researchgate.net In the reaction with furan, the energy difference between the exo and endo transition states was smaller, suggesting lower stereoselectivity. researchgate.net

DFT calculations have also been used to investigate the competing mechanisms and regioselectivity of the intermolecular radical anion [2+2] cycloadditions of this compound with enones. researchgate.net These calculations help to verify the dominant reaction pathways by comparing activation barriers. researchgate.net

Prediction of Reactivity and Structure-Property Relationships

Theoretical calculations are pivotal in predicting the reactivity of this compound and establishing structure-property relationships. For instance, DFT studies have shown that introducing a second sulfone moiety into the vinyl sulfone scaffold can augment the reactivity of the dienophile in hetero-Diels-Alder reactions. taylorandfrancis.com

Structure-activity relationship (SAR) studies on peptidyl vinyl sulfones have shown that modifications at different positions can impact their inhibitory kinetics against certain enzymes. nih.gov For example, vinyl sulfonate esters and vinyl sulfonamides demonstrated improved potency over phenyl vinyl sulfones in some cases. nih.gov

Furthermore, computational studies have been used to understand how the reactivity of vinyl sulfones with thiols can be modulated from an irreversible to a reversible reaction by systematic substitution. rsc.org Hirshfeld surface analysis, a computational tool, has been used to understand the crystal packing of synthesized vinyl sulfones and to correlate solid-state behavior with molecular structure. rsc.orgrsc.org This analysis helps in understanding the contribution of non-covalent interactions to the material's properties. rsc.org

Q & A

Q. What analytical methods are commonly used for quantifying phenyl vinyl sulfone in pharmaceutical matrices?

A validated LC-MS method is widely employed, utilizing a Symmetry C18 column (50 × 4.6 mm, 3.5 μm) with a mobile phase of 0.1% ammonia buffer and methanol (5:95 v/v) at 0.45 mL/min flow rate. Detection is performed via positive-polarity atomic pressure chemical ionization, achieving a retention time of 2.13 min. Sensitivity parameters include LOD (1.43 ppm) and LOQ (4.77 ppm), with linearity confirmed between 4.77–27.00 ppm (R² = 0.9990) .

Q. How is this compound synthesized, and what are its key structural features?

this compound (C₈H₈O₂S; CAS 5535-48-8) is synthesized via deprotection of benzyl-derived intermediates or through Michael addition reactions. Its structure includes a sulfone group (-SO₂-) bonded to a phenyl ring and a vinyl group, enabling electrophilic reactivity. Mass spectral analysis identifies a molecular ion peak at m/z 169.14 .

Q. What safety precautions are necessary when handling this compound in laboratory settings?

Use nitrile gloves, safety goggles, and fume hoods to avoid skin/eye contact. Store in cool, dry conditions to prevent degradation. Dispose via certified hazardous waste protocols. Toxicity studies in mice indicate potential mutagenic effects at high doses, warranting strict exposure controls .

Advanced Research Questions

Q. How can researchers validate an LC-MS method for this compound to meet ICH guidelines?

Validation requires:

  • Accuracy : Spike recovery studies at LOQ, 50%, 100%, and 150% levels, achieving 97.5–102.1% recovery .
  • Precision : Intraday/interday %RSD <10% via six replicate injections .
  • Linearity : Calibration curves with ≥0.999 regression coefficient .
  • Robustness : Column temperature (5°C) and mobile phase stability tests .

Q. What strategies resolve contradictions in this compound’s solubility data across studies?

Discrepancies arise from solvent polarity and temperature variations. For instance, it is slightly soluble in methanol/water but dissolves in polar aprotic solvents (e.g., DMF). Validate solubility via gravimetric analysis under controlled conditions (e.g., 25°C, 48 hr equilibration) .

Q. How does this compound function as a mechanism-based probe in protein tyrosine phosphatases (PTPs)?

The vinyl sulfone group reacts irreversibly with catalytic cysteine residues in PTPs, forming a thioether bond. This enables activity-based protein profiling (ABPP) to study enzyme inhibition kinetics. Competitive assays using methyl vinyl sulfone derivatives show IC₅₀ values in micromolar ranges .

Q. What role does this compound play in stabilizing high-voltage lithium-ion batteries?

As a dual electrolyte additive with acrylonitrile, it forms a LiF-rich solid-electrolyte interphase (SEI) on LiCoO₂ cathodes, suppressing cobalt dissolution and dendrite growth. Electrochemical testing shows 80% capacity retention after 1,000 cycles at 4.5 V .

Methodological Considerations

Q. How to optimize anion radical cycloaddition reactions using this compound?

  • Electrochemical setup : Use a Pt electrode in DMF with 0.1 M TBAP as supporting electrolyte.
  • Substrate ratio : 1:1 molar ratio of this compound to ketones yields cycloadducts via electrogenerated base (EGB) catalysis.
  • Yield enhancement : Maintain −1.5 V vs. Ag/AgCl to stabilize anion radicals, achieving >70% yield for eight-membered ring formation .

Q. What computational tools predict this compound’s reactivity in organic synthesis?

Density functional theory (DFT) calculates frontier molecular orbitals (HOMO/LUMO) to assess electrophilicity. For example, its LUMO energy (−1.8 eV) aligns with nucleophilic attack sites, validated by Fukui indices .

Key Research Applications

  • Microbiology : Inhibits C. albicans hyphal growth via eIF3 targeting (IC₅₀ = 0.2–150 µM) .
  • Electrochemistry : Enables electrocatalytic cyclobutanation and SEI formation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Phenyl vinyl sulfone
Reactant of Route 2
Phenyl vinyl sulfone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.